5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.
Amination: Introduction of the amino group through nucleophilic substitution or reduction of nitro precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Studying its effects on cellular processes and its potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Specific signaling pathways or metabolic processes that the compound influences.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Benzylated heterocycles: Compounds with benzyl groups attached to various heterocyclic cores.
Uniqueness
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity or biological activity compared to other similar compounds.
Properties
CAS No. |
820976-10-1 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-amino-1-benzyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C15H13N3O/c16-15-14-12(6-8-17-15)18(9-7-13(14)19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
HONZNKJXWLQRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C3=C2C=CN=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.